Lauroyl coenzyme A lithium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

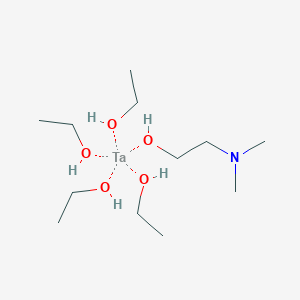

Lauroyl coenzyme A lithium salt, also known as C12-CoA or Dodecanoyl-Coenzyme A lithium salt, is an intermediary in fatty acid synthesis or metabolism . It is formed by combining long-chain fatty acids (or lauric acid) with coenzyme A . It is involved in lipid biosynthesis and fatty acid transport, where coenzyme A acts as a transport molecule to help move and target specific compounds .

Molecular Structure Analysis

The linear formula for Lauroyl coenzyme A lithium salt is C33H58N7O17P3S . Its molecular weight is 955.77 .Chemical Reactions Analysis

Lauroyl coenzyme A lithium salt has been used in the coenzyme A (CoA)-dependent acyltransferase assay to test the functionality of DRL1 protein . It is also suitable for use as a standard to analyze the reaction product of lauric acid with firefly luciferase .Physical And Chemical Properties Analysis

Lauroyl coenzyme A lithium salt has a molecular weight of 955.77 . It is recommended to be stored at a temperature of -20°C . The SMILES string for this compound is [Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C@HC©©COP([O-])(=O)OP(O)(=O)OC[C@H]1OC@H[C@@H]1OP(O)(O)=O)n2cnc3c(N)ncnc23 .Wissenschaftliche Forschungsanwendungen

Lipid Metabolism Studies

Lauroyl coenzyme A lithium salt is pivotal in the study of lipid metabolism. It serves as an intermediate in lipid biosynthesis and is involved in fatty acid transport within cells. Researchers utilize this compound to investigate the mechanisms of lipid-related metabolic pathways and disorders .

Enzyme Functionality Assays

This compound is used in coenzyme A (CoA)-dependent acyltransferase assays to test the functionality of proteins such as DRL1. By observing the interaction between Lauroyl coenzyme A and target proteins, scientists can deduce the roles of these proteins in various biological processes .

Biochemical Standard for Assays

In biochemical assays, Lauroyl coenzyme A lithium salt is used as a standard to analyze reaction products, such as the product of lauric acid with firefly luciferase. This application is crucial for ensuring the accuracy and reliability of experimental results .

Fatty Acid Synthesis Research

As an intermediary in fatty acid synthesis, Lauroyl coenzyme A lithium salt is used to study the process of long-chain fatty acid formation. This research has implications for understanding and treating metabolic diseases where fatty acid synthesis is disrupted .

Protein Interaction Studies

The compound is instrumental in studying protein interactions, especially those involving FAM34A proteins. By serving as a substrate, it allows researchers to observe and quantify the activity of these proteins in various conditions .

Wirkmechanismus

Safety and Hazards

Lauroyl coenzyme A lithium salt is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

Eigenschaften

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNUZMNRIPYTPZ-CDSRRKEDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 117072655 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)